molecular formula C12H12FN B462008 1-(4-Fluorophenyl)-2,5-dimethylpyrrole CAS No. 54609-08-4

1-(4-Fluorophenyl)-2,5-dimethylpyrrole

Cat. No. B462008
CAS RN: 54609-08-4
M. Wt: 189.23g/mol
InChI Key: AIWFQKZWZOYVMK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2,5-dimethylpyrrole (4F-DMP) is an organic compound with a unique structure of a fluorinated phenyl ring attached to a pyrrole ring. It has been used in a variety of scientific research applications, and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

  • Synthesis of Derivatives for Structural Analysis : Mickevičius et al. (2009) reported on the synthesis of derivatives related to 1-(4-Fluorophenyl)-2,5-dimethylpyrrole, emphasizing their structural and spectroscopic analysis. The study detailed the synthesis of several compounds including 1-substituted 2,5-dimethylpyrroles, providing insights into their conformation, configuration, and substituent effects through techniques like NMR and molecular modeling (Mickevičius et al., 2009).

  • Fluorescent Molecular Probes : In the field of fluorescence, Diwu et al. (1997) explored 2,5-Diphenyloxazoles, which are structurally related to 1-(4-Fluorophenyl)-2,5-dimethylpyrrole. These compounds, featuring a “push-pull” electron transfer system, demonstrated strong solvent-dependent fluorescence, potentially useful for developing sensitive fluorescent molecular probes for biological studies (Diwu et al., 1997).

  • Analytical Characterizations of Isomers : Dybek et al. (2019) synthesized and characterized isomers of a compound structurally similar to 1-(4-Fluorophenyl)-2,5-dimethylpyrrole. This study was crucial in differentiating between positional isomers using various analytical methods, highlighting the importance of detailed structural analysis in research chemicals (Dybek et al., 2019).

  • Electrochromic Properties in Polymers : Arslan et al. (2007) investigated the electrochromic properties of a soluble conducting polymer derived from a compound similar to 1-(4-Fluorophenyl)-2,5-dimethylpyrrole. The study emphasized the compound's application in electrochromic devices, demonstrating its potential in material science and electronics (Arslan et al., 2007).

properties

IUPAC Name

1-(4-fluorophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWFQKZWZOYVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2,5-dimethylpyrrole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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